molecular formula C19H24ClNO B1226985 Mecloxamine CAS No. 5668-06-4

Mecloxamine

Cat. No.: B1226985
CAS No.: 5668-06-4
M. Wt: 317.9 g/mol
InChI Key: WILANEPAIMJUCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mecloxamine can be synthesized through a series of chemical reactions involving the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Scientific Research Applications

Mecloxamine has a wide range of applications in scientific research:

Mechanism of Action

Mecloxamine exerts its effects primarily through its anticholinergic and antihistaminic properties. It blocks the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity. Additionally, it inhibits histamine H1 receptors, reducing allergic responses and providing sedative effects .

Molecular Targets and Pathways:

    Muscarinic Receptors: Inhibition of acetylcholine binding.

    Histamine H1 Receptors: Blockade of histamine-induced responses.

Comparison with Similar Compounds

    Diphenhydramine: Another antihistamine with similar sedative and antiemetic effects.

    Chlorpheniramine: An antihistamine used for allergy relief.

    Promethazine: Known for its antiemetic and sedative properties.

Uniqueness of Mecloxamine: this compound is unique in its combination of anticholinergic and antihistaminic effects, making it particularly effective in treating migraines and nausea when used in combination with other compounds like caffeine and ergotamine .

Properties

CAS No.

5668-06-4

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H24ClNO/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,15H,14H2,1-4H3

InChI Key

WILANEPAIMJUCP-UHFFFAOYSA-N

SMILES

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Key on ui other cas no.

5668-06-4

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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